Estetrol - 15183-37-6

Estetrol

Catalog Number: EVT-267760
CAS Number: 15183-37-6
Molecular Formula: C18H24O4
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Estetrol (estra-1,3,5(10)-triene-3,15α,16α,17β-tetraol), often abbreviated as E4, is a natural estrogen steroid hormone. [, , ] It was first identified in 1965 by Egon Diczfalusy and colleagues at the Karolinska Institute in Stockholm, Sweden. [, ] Unlike other estrogens like estrone (E1), estradiol (E2), and estriol (E3), estetrol is uniquely produced by the human fetal liver during pregnancy. [, , , ] This unique origin is attributed to the presence of specific hydroxylases, 15α- and 16α-hydroxylase, exclusively expressed by the fetal liver during gestation. [, ] These enzymes catalyze the formation of estetrol from estradiol (requiring both 15α- and 16α-hydroxylation) and estriol (requiring 15α-hydroxylation). []

Estetrol is transported through the placenta and enters the maternal circulation, reaching significant levels in maternal plasma during the second trimester. [] Notably, estetrol acts as a terminal product in estrogen metabolism, meaning it doesn't undergo further conversion into other estrogenic metabolites. [, ] This characteristic distinguishes it from orally administered estradiol, which undergoes extensive metabolism. [] Consequently, estetrol administration leads to stable therapeutic blood concentrations quickly. []

Estrone (E1)

Relevance: Estrone is structurally similar to estetrol, with the main difference being the presence of a ketone group at the C-17 position in estrone instead of the 17β-tetrol group in estetrol. Both compounds belong to the estrogen family and exhibit estrogenic activity, but estetrol demonstrates a distinct pharmacological profile with potentially beneficial effects compared to estrone [, , ].

Drospirenone

Relevance: Drospirenone is frequently combined with estetrol in formulations being investigated for both contraception and menopause treatment [, , , ]. The combination of estetrol and drospirenone aims to provide effective hormone therapy with a potentially improved safety profile compared to traditional formulations containing ethinylestradiol or other estrogens. Studies have shown that estetrol/drospirenone combinations demonstrate good contraceptive efficacy and cycle control with minimal impact on metabolic parameters and a favorable effect on hemostasis [, , , ].

Dehydroepiandrosterone Sulfate (DHAS)

Relevance: DHAS serves as a precursor for estetrol synthesis in the fetoplacental unit [, , ]. Maternal administration of DHAS leads to increased levels of estetrol in the maternal and fetal circulation, highlighting the role of DHAS in estetrol production. These findings suggest that monitoring estetrol levels after DHAS administration can potentially serve as an indicator of fetoplacental function [, , ].

Estetrol Monoglucuronides

Relevance: Estetrol is primarily excreted in urine as monoglucuronide conjugates []. The synthesis and characterization of different estetrol monoglucuronides have been reported, contributing to the understanding of estetrol metabolism []. This information is crucial for evaluating the pharmacokinetic profile and potential drug interactions of estetrol-based therapies.

Tamoxifen

Relevance: Tamoxifen is a key agent in endocrine therapy for breast cancer, particularly for postmenopausal women. Estetrol, with its unique profile and potential anti-estrogenic effects in breast tissue, has garnered interest as a possible alternative or adjunct treatment for endocrine-responsive breast cancer [, , , , ]. Preclinical studies have shown that estetrol can induce apoptosis in long-term estrogen-deprived breast cancer cells, suggesting a potential role in treating endocrine-resistant tumors [].

Aromatase Inhibitors

Relevance: Aromatase inhibitors are an important part of endocrine therapy for breast cancer. Estetrol's potential to inhibit the growth of hormone-sensitive breast cancer cells at low doses suggests it might be beneficial for women undergoing aromatase inhibitor treatment []. Further research is needed to explore this potential application and to compare the efficacy and safety of estetrol with existing aromatase inhibitors.

BMI-135

Relevance: Similar to estetrol, BMI-135 is being investigated for its potential in treating endocrine-resistant breast cancer []. Both compounds exhibit a less potent estrogenic profile compared to estradiol and demonstrate promising activity in inducing apoptosis in long-term estrogen-deprived breast cancer cells []. Comparative studies on the pharmacological and molecular mechanisms of estetrol and BMI-135 contribute to understanding their potential as therapeutic agents for endocrine-resistant breast cancer.

Classification and Source

Estetrol belongs to the class of steroid hormones, specifically within the estrogen family. It is classified as a natural estrogen due to its occurrence in the human body during pregnancy. The compound is synthesized endogenously in the fetal liver from steroid precursors produced by the fetal adrenal gland and liver . The chemical structure of estetrol features four hydroxyl groups, contributing to its biological activity and interaction with estrogen receptors .

Synthesis Analysis

The synthesis of estetrol is complex and involves multiple steps starting from estrone or soy-derived phytosterols. The commercial synthesis typically requires eight synthetic steps, which include protection of hydroxyl groups, halogenation, and reduction processes. One notable method involves:

  1. Protection of Hydroxyl Groups: The hydroxyl group on estrone is protected using a benzyl group.
  2. Halogenation: The 17-keto group undergoes transformation into a 17,17-ethylenedioxy derivative followed by halogenation at the C16 position.
  3. Dehydrohalogenation: This step is performed using potassium terbutoxide in dimethyl sulfoxide.
  4. Deprotection: The protected group is removed using p-toluenesulfonic acid monohydrate in aqueous acetone.
  5. Reduction: Finally, the 17-keto group is reduced to yield the desired 17-ol derivative .

Recent advancements have introduced metal-free synthesis methods under intensified continuous flow conditions, improving yields and reducing side products significantly .

Molecular Structure Analysis

The molecular structure of estetrol can be described as follows:

  • Chemical Formula: C18H24O4
  • Molecular Weight: 304.38 g/mol
  • Functional Groups: Estetrol contains four hydroxyl (–OH) groups which are critical for its estrogenic activity.

The structural representation shows that estetrol's configuration allows it to bind effectively to estrogen receptors, facilitating its physiological effects during pregnancy . The presence of multiple hydroxyl groups enhances its solubility and bioavailability compared to other estrogens.

Chemical Reactions Analysis

Estetrol participates in various chemical reactions typical of steroid hormones:

  1. Conjugation Reactions: Estetrol undergoes phase II metabolism predominantly through glucuronidation, resulting in inactive conjugated metabolites such as estetrol-16-glucuronide and estetrol-3-glucuronide.
  2. Metabolic Pathways: Unlike other estrogens that may be converted back into active forms, estetrol does not revert to other estrogens like estradiol or estrone, positioning it as a terminal product in estrogen metabolism .
  3. Interactions with Estrogen Receptors: Estetrol binds selectively to estrogen receptors, influencing gene expression related to reproductive functions without significant hepatic effects .
Mechanism of Action

Estetrol's mechanism of action primarily involves its interaction with estrogen receptors. It has been shown to exhibit tissue-selective effects:

  • Estrogen Receptor Binding: Estetrol binds to both estrogen receptor alpha and beta but exhibits a unique pharmacological profile that results in lower stimulation of liver tissues compared to other estrogens.
  • Selective Activity: This selectivity suggests a favorable benefit-risk profile for therapeutic applications, particularly in contraception and menopausal hormone therapy . Clinical studies indicate that estetrol's action leads to reduced risks associated with traditional estrogens, such as thromboembolic events.
Physical and Chemical Properties Analysis

Estetrol possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in organic solvents; moderate solubility in water due to its hydroxyl groups.
  • Stability: Stable under normal storage conditions but sensitive to light and heat.

These properties contribute to its formulation in pharmaceutical products aimed at hormonal therapies .

Applications

Estetrol has garnered attention for various scientific applications:

  1. Oral Contraceptives: Approved by the European Medicines Agency and the US Food and Drug Administration as part of a combined oral contraceptive pill with drospirenone (marketed as Estelle), it offers an alternative with fewer side effects compared to traditional options .
  2. Menopausal Hormone Therapy: Research is ongoing into its use for managing menopausal symptoms due to its favorable safety profile compared to other estrogens .
  3. Investigational Uses: Studies continue into its potential roles in treating conditions influenced by hormonal balance, including certain cancers and metabolic disorders .
Biosynthesis and Metabolic Pathways of Estetrol

Fetal Liver Enzymatic Hydroxylation Mechanisms

The fetal liver serves as the exclusive site of estetrol (E4) biosynthesis during human pregnancy. This organ expresses a unique complement of cytochrome P450 (CYP) enzymes that sequentially hydroxylate estrogen precursors at the C15α and C16α positions. The primary enzymatic machinery involves CYP3A7, the dominant cytochrome P450 enzyme in fetal hepatocytes, which exhibits distinctive substrate preferences compared to adult hepatic isoforms [5] [9]. This enzyme catalyzes the initial hydroxylation steps on both phenolic estrogens (estradiol/estrone) and neutral C19 steroids (dehydroepiandrosterone sulfate, DHEAS) [7].

The fetal liver’s enzymatic environment favors rapid sulfation via sulfotransferase SULT2A1, creating sulfate conjugates that facilitate placental transport. Crucially, the fetal compartment lacks significant 3β-hydroxysteroid dehydrogenase (3β-HSD) activity but expresses high levels of steroid sulfatase, enabling dynamic interconversion between sulfated and unconjugated forms [1] [9]. This enzymatic constellation creates a biosynthetic niche optimized for E4 production, which diminishes rapidly after birth as CYP3A7 expression declines and is replaced by CYP3A4.

Table 1: Key Enzymes in Fetal Liver E4 Biosynthesis

EnzymeFunction in E4 PathwaySubcellular LocalizationPrimary Substrates
CYP3A715α-/16α-HydroxylationEndoplasmic reticulumE2, E1, DHEAS, 16α-OH-DHEAS
SULT2A1Steroid sulfationCytosolHydroxylated estrogens and androgens
Steroid sulfataseDesulfationEndoplasmic reticulumE2-S, DHEAS, 16α-OH-DHEAS-S
17β-HSDReduction of 17-keto groupCytosol15α,16α-OH-Estrone

Role of 15α- and 16α-Hydroxylases in E4 Production

The stereospecific 15α-hydroxylase and 16α-hydroxylase activities are enzymatic hallmarks distinguishing fetal from adult steroid metabolism. Kinetic studies using human fetal liver microsomes demonstrate that 16α-hydroxylation predominates for neutral steroids (Km ≈ 18 μM for DHEAS), while 15α-hydroxylation shows preference for phenolic substrates like estradiol (Km ≈ 32 μM) [7]. These hydroxylations occur sequentially rather than concurrently, with 15α-hydroxylation preceding 16α-hydroxylation in the phenolic pathway, and 16α-hydroxylation preceding 15α-hydroxylation in the neutral pathway [3] [5].

Molecular characterization reveals that CYP3A7 accounts for >90% of fetal hepatic 16α-hydroxylase activity and ~70% of 15α-hydroxylase activity. The enzyme’s active site accommodates both planar phenolic estrogens and bulky neutral steroids through conformational flexibility [9]. Crucially, 15α-hydroxyandrostenedione proves a poor E4 precursor due to inefficient placental aromatization, whereas 15α-hydroxylation of estradiol sulfate proceeds efficiently (conversion rate >65%) in fetal hepatocytes [7]. This substrate selectivity directs metabolic flux toward the phenolic pathway.

Table 2: Hydroxylase Activities in Human Fetal Liver

ActivityPrimary EnzymeOptimal SubstrateCatalytic Efficiency (Vmax/Km)Inhibitors
16α-HydroxylaseCYP3A7DHEAS4.8 ± 0.7 mL/min/mgKetoconazole
15α-HydroxylaseCYP3A7Estradiol-3-sulfate3.2 ± 0.5 mL/min/mgGestodene
16β-HydroxylaseCYP3A7Testosterone1.1 ± 0.3 mL/min/mgErythromycin

Placental Contribution to E4 Biosynthesis: Phenolic vs. Neutral Pathways

E4 biosynthesis requires intricate fetoplacental cooperation through two established pathways:

Phenolic Pathway:Placental-derived estradiol (E2) sulfated by fetal hepatocytes → Fetal hepatic 15α-hydroxylation → 15α-hydroxy-E2 → 16α-hydroxylation → E4 sulfate → Placental hydrolysis → Maternal E4 [1] [2]. Radiolabeling studies demonstrate that maternal intravenous injection of ³H-E2 yields negligible E4 conversion (<0.3%), whereas direct fetal injection produces substantial E4 in maternal urine (≈12% recovery), confirming the fetal compartment's obligatory role [5] [7].

Neutral Pathway:Fetal adrenal DHEAS → Fetal hepatic 15α-/16α-hydroxylation → 15α,16α-diOH-DHEAS → Placental desulfation → Aromatization → 15α,16α-diOH-androstenedione → 15α,16α-diOH-testosterone → Aromatization → 15α,16α-diOH-E1 → 17β-reduction → E4 [1] [3]. Dual-isotope studies (³H-15α-OH-E2 + ¹⁴C-15α-OH-androstenedione) show equal label incorporation into urinary E4, establishing this pathway's physiological relevance [5].

Quantitative analyses indicate the phenolic pathway contributes approximately 60-70% of total E4 production in late gestation, while the neutral pathway accounts for 30-40% [1] [2]. This division reflects substrate availability: placental E2 production exceeds fetal adrenal C19 steroid output, but efficient hepatic hydroxylation of neutral steroids compensates for lower flux. Crucially, both pathways converge on placental finalization – either through hydrolysis of E4-sulfate (phenolic) or aromatization of dihydroxylated androgens (neutral).

Table 3: Comparative Features of E4 Biosynthetic Pathways

CharacteristicPhenolic PathwayNeutral Pathway
Primary PrecursorPlacental estradiol (E2)Fetal adrenal DHEAS
Initial Hydroxylation SiteFetal liver (15α then 16α)Fetal liver (16α then 15α)
Key Sulfated IntermediateE2-3-sulfate15α,16α-diOH-DHEAS
Placental ContributionHydrolysis of E4-sulfateAromatization and 17β-reduction
Estimated Contribution to Total E460-70%30-40%
Radiolabel Recovery in Maternal Urine12% from fetal injection12% from fetal injection

Comparative Analysis of E4 Biosynthesis Across Gestational Stages

E4 biosynthesis initiates at approximately 9 weeks gestation, coinciding with functional maturation of fetal hepatic CYP3A7 [4] [6]. Maternal serum E4 follows an exponential trajectory:

  • First Trimester (weeks 9-12): Detectable at 0.05-0.2 ng/mL in maternal serum, primarily unconjugated [5] [6].
  • Second Trimester (weeks 20-27): Levels rise to 1-2 ng/mL, with sulfate conjugates predominating in fetal circulation [4] [5].
  • Third Trimester (weeks 34-40): Maternal serum reaches 2.2-5 ng/mL, while fetal concentrations peak at 12-19 ng/mL – demonstrating a 12-fold feto-maternal gradient [4] [6].

This gestational profile mirrors the increasing activity of fetal hepatic hydroxylases and expanding placental capacity for estrogen synthesis. Total E4 production rates quantified by isotopic dilution methods reach 745-1360 μg/24 hours at term, representing 1-2% of total estrogen output [5]. Notably, the phenolic pathway predominates early in gestation when placental E2 synthesis is established before full maturation of fetal adrenal androgen production. By late gestation, increased fetal adrenal DHEAS secretion enhances the neutral pathway’s contribution [1] [9].

The exponential rise in E4 during the third trimester correlates with fetal liver mass expansion and increased CYP3A7 expression per hepatocyte. This temporal pattern distinguishes E4 from estriol (E3), which exhibits a more linear increase. Crucially, E4 production ceases abruptly post-delivery as neonatal CYP3A7 expression declines within days, replaced by CYP3A4 – which lacks efficient 15α-hydroxylase activity [4] [9].

Table 4: Gestational Timeline of E4 Biosynthesis

Gestational PeriodMaternal Serum E4 (ng/mL)Fetal ContributionsDominant PathwayKey Regulatory Events
9-12 weeks0.05-0.2Hepatic CYP3A7 expression beginsPhenolic pathwayInitiation of fetal adrenal steroidogenesis
20-27 weeks1-2Expansion of fetal liver massMixed pathwaysSurge in placental sulfatase activity
34-40 weeks2.2-5Maximal CYP3A7 expressionPhenolic (60-70%)Fetal adrenal DHEAS production peaks
PostpartumUndetectable by 72 hoursCYP3A7 replaced by CYP3A4N/ANeonatal enzyme switching

Properties

CAS Number

15183-37-6

Product Name

Estetrol

IUPAC Name

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1

InChI Key

AJIPIJNNOJSSQC-NYLIRDPKSA-N

SMILES

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O

Solubility

Soluble in DMSO

Synonyms

15 alpha Hydroxy Estriol
15 alpha Hydroxyestriol
15 alpha-Hydroxyestriol
15-alpha-Hydroxy-Estriol
Estetrol

Canonical SMILES

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.